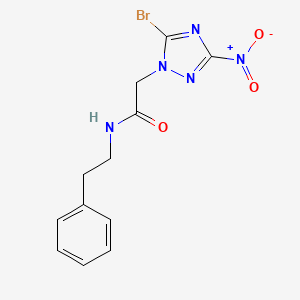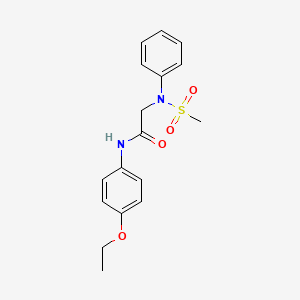![molecular formula C15H16FN3O2S2 B6092238 4-[2-({[(4-fluorophenyl)amino]carbonothioyl}amino)ethyl]benzenesulfonamide](/img/structure/B6092238.png)
4-[2-({[(4-fluorophenyl)amino]carbonothioyl}amino)ethyl]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-({[(4-fluorophenyl)amino]carbonothioyl}amino)ethyl]benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
作用機序
4-[2-({[(4-fluorophenyl)amino]carbonothioyl}amino)ethyl]benzenesulfonamide is a reversible inhibitor of BTK. It binds to the active site of BTK and blocks its activity. BTK is a key mediator of B-cell receptor signaling and plays a critical role in the survival and proliferation of cancer cells. This compound inhibits BTK by blocking its activity and inhibiting downstream signaling pathways. This results in the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor activity in various types of cancer. In preclinical studies, this compound has been shown to inhibit the growth of cancer cells by targeting the BTK pathway. This compound has also been shown to have immunomodulatory effects by inhibiting the production of cytokines and chemokines. This results in the inhibition of inflammation and the modulation of the immune response.
実験室実験の利点と制限
The advantages of using 4-[2-({[(4-fluorophenyl)amino]carbonothioyl}amino)ethyl]benzenesulfonamide in lab experiments include its potent anti-tumor activity, its ability to target the BTK pathway, and its immunomodulatory effects. The limitations of using this compound in lab experiments include its relatively low solubility, its potential for off-target effects, and its limited availability.
将来の方向性
There are several future directions for the development of 4-[2-({[(4-fluorophenyl)amino]carbonothioyl}amino)ethyl]benzenesulfonamide. One direction is the evaluation of this compound in combination with other anti-cancer agents. This may enhance its anti-tumor activity and reduce the potential for drug resistance. Another direction is the evaluation of this compound in different types of cancer, including solid tumors. This may expand its clinical utility and increase its potential for use in combination therapies. Finally, the development of more potent and selective BTK inhibitors may lead to the development of new and more effective cancer therapies.
合成法
The synthesis of 4-[2-({[(4-fluorophenyl)amino]carbonothioyl}amino)ethyl]benzenesulfonamide involves several steps. The first step is the reaction between 4-fluoroaniline and carbon disulfide to form 4-fluorophenyl isothiocyanate. The second step is the reaction between 4-fluorophenyl isothiocyanate and 4-aminobenzene sulfonamide to form this compound. The overall yield of this synthesis method is around 40%.
科学的研究の応用
4-[2-({[(4-fluorophenyl)amino]carbonothioyl}amino)ethyl]benzenesulfonamide has been shown to have potent anti-tumor activity in various types of cancer, including B-cell malignancies and solid tumors. In preclinical studies, this compound has been shown to inhibit the growth of cancer cells by targeting the Bruton's tyrosine kinase (BTK) pathway. BTK is a key mediator of B-cell receptor signaling and plays a critical role in the survival and proliferation of cancer cells. This compound inhibits BTK by binding to its active site and blocking its activity. This results in the inhibition of downstream signaling pathways and the induction of apoptosis in cancer cells.
特性
IUPAC Name |
1-(4-fluorophenyl)-3-[2-(4-sulfamoylphenyl)ethyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O2S2/c16-12-3-5-13(6-4-12)19-15(22)18-10-9-11-1-7-14(8-2-11)23(17,20)21/h1-8H,9-10H2,(H2,17,20,21)(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIKLLZIRTRLDOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=S)NC2=CC=C(C=C2)F)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(2-methoxyphenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide](/img/structure/B6092159.png)
![[1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-(3-phenylpropyl)-4-piperidinyl]methanol](/img/structure/B6092165.png)
![5-(1,3-benzodioxol-5-yl)-3-{[2-(3-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6092166.png)

![2-ethoxyethyl 4-[(2-bromo-3,4,5-trimethoxybenzoyl)amino]benzoate](/img/structure/B6092192.png)
![8,8-dimethyl-5-(2-nitrophenyl)-2-(propylthio)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B6092194.png)
![3-(4-chlorophenyl)-7-(2-thienyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B6092213.png)
![3-amino-N-benzyl-4,5,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B6092218.png)


![1-cyclohexyl-3,4-dihydropyrrolo[1,2-a]pyrazine 2-butenedioate](/img/structure/B6092239.png)
![3-{[cyclohexyl(methyl)amino]methyl}-1-(2-fluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6092246.png)
![3-[(4-methoxyphenyl)amino]phenyl 3-[(diethylamino)sulfonyl]benzoate](/img/structure/B6092252.png)
![6-({[4-(butoxycarbonyl)phenyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B6092260.png)
